![molecular formula C20H21N7O2 B2368878 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034427-77-3](/img/structure/B2368878.png)
3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Descripción
Pyrido[2,3-d]pyrimidinones are structurally analogous to purines, enabling interactions with biological targets such as kinases and microbial enzymes . This specific derivative features a cyclopropylpyridazinyl-piperazine moiety linked via a 2-oxoethyl group to the pyrido[2,3-d]pyrimidinone core. The cyclopropyl group enhances metabolic stability, while the piperazine linker may improve solubility and target binding .
Propiedades
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-18(12-27-13-22-19-15(20(27)29)2-1-7-21-19)26-10-8-25(9-11-26)17-6-5-16(23-24-17)14-3-4-14/h1-2,5-7,13-14H,3-4,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOLYCSAWPUFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=C(C4=O)C=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H24N6O2S
- Molecular Weight : 412.51 g/mol
- CAS Number : 2034370-20-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Target Proteins : The compound is believed to interact with proteins involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Biochemical Pathways : It may modulate multiple pathways, including those related to inflammation and cancer progression. Similar compounds have been shown to inhibit enzymes that are crucial for tumor growth.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest.
- The presence of the cyclopropyl group may enhance selectivity towards cancer cells.
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant activity against various strains of bacteria and fungi, including Mycobacterium tuberculosis.
- The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
CNS Activity :
- Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Several studies provide insights into the biological activities of this compound and its analogs:
Study | Findings |
---|---|
Zhang et al. (2023) | Investigated the antitumor effects on A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation. |
Liu et al. (2022) | Reported antimicrobial efficacy against Mycobacterium tuberculosis with an MIC value of 0.5 µg/mL for structurally similar compounds. |
Chen et al. (2024) | Explored the neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases. |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Absorption : The compound is expected to have moderate oral bioavailability based on its molecular structure.
- Distribution : Lipophilicity may enhance tissue penetration, particularly in the CNS.
- Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily renal excretion is anticipated.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyridopyrimidinone derivatives, emphasizing substituent effects on synthesis, physicochemical properties, and bioactivity.
Key Observations:
Core Structure Variability: The target compound’s pyrido[2,3-d]pyrimidinone core differs from pyrido[3,4-d]pyrimidinones (e.g., 44g, 50b) in ring fusion position, which alters electronic properties and target selectivity .
Substituent Impact :
- Piperazine/Piperidine Derivatives : Compounds like 44g and 50b use piperazine/piperidine moieties to improve solubility and binding to kinases or G protein-coupled receptors. The target compound’s cyclopropylpyridazinyl-piperazine group may confer similar advantages with added steric constraints .
- Hydrazine/Hydrazone Groups : Derivatives like 5a and 6b leverage hydrazine-based substituents for antimicrobial activity, likely via metal chelation or enzyme inhibition .
Synthetic Accessibility :
- The target compound’s synthesis would likely involve reductive amination (for the piperazine-oxoethyl linkage) and nucleophilic substitution, analogous to methods for 44g and 50b . Yields for related compounds range from 22% (e.g., 44c ) to 89% (e.g., 53a ), suggesting moderate feasibility.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyridopyrimidinone core followed by functionalization of the piperazine and pyridazine moieties. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates and final products .
- Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) to enhance reaction efficiency .
- Temperature control (e.g., reflux at 80–120°C) to balance reaction kinetics and side-product formation .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to verify connectivity of the pyridopyrimidinone core, piperazine, and cyclopropylpyridazine groups .
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related pyridopyrimidinone analogs .
Advanced: What in vitro and in vivo models are appropriate for evaluating pharmacological activity?
Methodological Answer:
- In vitro models :
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or radiometric readouts .
- Cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines to assess antiproliferative effects .
- In vivo models :
- Rodent xenograft models for antitumor efficacy studies, with pharmacokinetic (PK) profiling to monitor bioavailability and metabolite formation .
- Cardiovascular safety screens (e.g., hERG channel inhibition assays) due to the piperazine moiety’s potential off-target effects .
Advanced: How should researchers address discrepancies in bioactivity data between this compound and its structural analogs?
Methodological Answer:
Contradictions in bioactivity data often arise from:
- Substituent effects : Compare analogs with varying piperazine or pyridazine substituents (e.g., cyclopropyl vs. fluorophenyl groups) to identify critical pharmacophores .
- Experimental variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results across multiple labs .
- Impurity profiles : Use HPLC-MS to rule out batch-specific impurities (e.g., dealkylated byproducts) that may skew activity data .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Systematically modify substituents on the piperazine (e.g., cyclopropyl vs. ethyl groups) and pyridopyrimidinone core to assess impact on target binding .
- Computational modeling : Perform molecular docking or MD simulations to predict interactions with biological targets (e.g., kinase active sites) .
- Pharmacophore mapping : Use 3D-QSAR models to correlate electronic (e.g., logP, polar surface area) and steric features with activity .
Advanced: What analytical techniques are critical for detecting and quantifying impurities in batches?
Methodological Answer:
- HPLC with UV/Vis or MS detection to resolve and identify impurities, particularly regioisomers or dealkylated byproducts .
- Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) to profile stability-related impurities .
- Quantitative NMR (qNMR) for absolute purity determination, validated against certified reference standards .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.